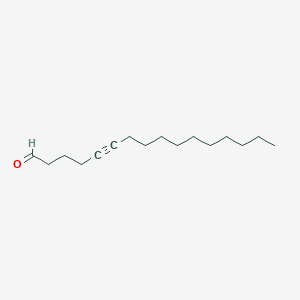

5-Hexadecynal

Description

Significance of 5-Hexadecynal in Contemporary Chemical Science

The significance of this compound in contemporary chemical science lies primarily in its role as a synthetic intermediate. researchgate.netscispace.com Its structure, featuring both an aldehyde and an alkyne, allows for a variety of chemical transformations. The aldehyde group can undergo reactions such as oxidation, reduction, and nucleophilic addition, while the alkyne can participate in reactions like hydrogenation, hydration, and cycloadditions. This dual reactivity makes this compound a valuable building block for the synthesis of more complex molecules. researchgate.netscispace.com For instance, it has been utilized in the total synthesis of bioactive compounds. researchgate.netscispace.com The study of such synthetic pathways is crucial for the development of new pharmaceuticals and other functional materials. mdpi.comrsc.orgrsc.orgauckland.ac.nz

Overview of Existing Research Landscape Pertaining to this compound

The existing research on this compound primarily documents its synthesis and subsequent use in multi-step organic syntheses. One documented synthesis of this compound starts from 5-hexadecynol, which is oxidized to the corresponding aldehyde. researchgate.netscispace.com This alcohol precursor can be prepared through a coupling reaction involving 1-dodecyne. researchgate.netscispace.com

The reactivity of the aldehyde and alkyne functionalities has been exploited in various synthetic contexts. For example, the aldehyde can be converted into a cyanohydrin, which can then be further transformed. scispace.com The presence of the triple bond allows for its conversion to other functional groups, such as alkenes or ketones, providing pathways to a diverse range of molecular architectures. libretexts.org

Spectroscopic data is fundamental for the characterization of this compound and related compounds. sdss3.orgigntu.ac.inspectroscopyonline.comugr.esopenreview.net While specific spectral data for this compound is not extensively detailed in the provided search results, the synthesis of related long-chain acetylenic compounds often involves characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and the presence of the key functional groups. researchgate.nettandfonline.com

The table below summarizes the key chemical entities and their roles as discussed in the context of this compound research.

| Compound Name | Molecular Formula | Role/Significance |

| This compound | C16H28O | Target molecule, synthetic intermediate |

| 5-Hexadecynol | C16H30O | Precursor to this compound |

| 1-Dodecyne | C12H22 | Starting material in the synthesis of the precursor |

| 4-bromo-1-butanol | C4H9BrO | Reagent used in the synthesis of the precursor |

| (±)-2-methoxy-6-heptadecynoic acid | C18H32O3 | A related compound synthesized using this compound as an intermediate |

The study of chemical reactions is central to understanding the utility of compounds like this compound. thoughtco.comlibretexts.orgwou.edubyjus.com The transformations it undergoes are prime examples of fundamental organic reactions. libretexts.org

Structure

3D Structure

Properties

CAS No. |

823785-36-0 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadec-5-ynal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-10,13-15H2,1H3 |

InChI Key |

AUIZZMNWZQUQME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 5 Hexadecynal and Its Structural Analogs

Established Synthetic Pathways to 5-Hexadecynal

Directed Synthesis via Alkynylation Reactions

The synthesis of this compound can be achieved through directed alkynylation reactions, a versatile and widely employed strategy in organic synthesis for the formation of carbon-carbon triple bonds. nih.gov These methods typically involve the coupling of an appropriate electrophile with a nucleophilic alkynyl partner. nih.gov

A common approach involves the use of organometallic reagents. For instance, an alkynyl Grignard or alkynyllithium reagent derived from a protected long-chain alkyne can be coupled with a suitable electrophile containing the aldehyde functionality, or a precursor that can be readily converted to an aldehyde. The choice of solvent, temperature, and catalyst is crucial for achieving high yields and selectivity. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide another powerful tool for the synthesis of internal alkynes. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org While not directly producing an aldehyde, the resulting alkyne can be further functionalized to introduce the desired aldehyde group.

Decarboxylative alkynylation has also emerged as a valuable method. This reaction involves the coupling of redox-active esters with alkynylzinc reagents, offering a mild and functional group-tolerant approach to synthesizing various alkynes. nih.gov

Preparation from Precursor Compounds and Functional Group Interconversions

The synthesis of this compound can also be accomplished through the strategic manipulation of precursor compounds and a series of functional group interconversions. A notable example involves the synthesis of the related (±)-2-methoxy-6-heptadecynoic acid, which utilizes 5-hexadecynol as a key intermediate. researchgate.net

The synthesis commences with the protection of a bifunctional starting material, such as 4-bromo-1-butanol, followed by coupling with a long-chain terminal alkyne like 1-dodecyne. researchgate.net Subsequent deprotection of the resulting alcohol yields 5-hexadecynol. researchgate.net This alcohol can then be oxidized to the target aldehyde, this compound, using a variety of oxidizing agents. researchgate.net Pyridinium chlorochromate (PCC) in dichloromethane (B109758) is a commonly employed reagent for this type of transformation. researchgate.net

Novel and Evolving Synthetic Techniques for Acetylenic Aldehydes

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective synthetic methods is paramount for the efficient construction of complex molecules like acetylenic aldehydes, minimizing the need for protecting groups and purification steps. researchgate.net These strategies aim to control the reactivity of different functional groups and the orientation of bond formation with high precision. researchgate.net

For instance, transition metal catalysis plays a crucial role in achieving high selectivity. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental in the selective cross-coupling of sp3-hybridized C-H bonds to form C-C bonds. researchgate.net Furthermore, the use of 1,1-heterobimetallic reagents has demonstrated significant potential in diastereoselective C-C bond-forming reactions. researchgate.net

In the context of acetylenic compounds, catalytic carbozincation reactions offer a powerful method for the regio- and stereoselective synthesis of structurally diverse olefins, which can be precursors to acetylenic aldehydes. colab.ws The choice of transition metal catalyst, such as nickel, copper, or iron complexes, significantly influences the reaction's outcome. colab.ws For example, the nickel-catalyzed carbozincation of alkylarylacetylenes can proceed with high regioselectivity, favoring the formation of one regioisomer. colab.ws

The addition of carboxylic acids to activated enyne systems in the absence of a catalyst has also been shown to proceed with high chemo- and regioselectivity, providing access to functionalized building blocks. researchgate.net Similarly, N-heterocyclic carbene (NHC)-catalyzed reactions of alkynyl aldehydes with carbon nucleophiles offer a mild and atom-economical route to highly functionalized heterocycles, demonstrating the selective activation of the aldehyde group in the presence of the alkyne. cas.cn

Electro-organic Synthesis Approaches Relevant to Alkynyl Aldehydes

Electro-organic synthesis has emerged as a sustainable and powerful alternative to traditional synthetic methods, offering unique advantages for the synthesis of complex molecules, including those with alkynyl and aldehyde functionalities. researchgate.net This technique utilizes electrical current to drive chemical transformations, often under mild conditions and with high selectivity, reducing the need for chemical oxidants or reductants. researchgate.netrsc.org

While direct electrosynthesis of this compound is not extensively documented, the principles of electro-organic chemistry are highly relevant to the synthesis of alkynyl aldehydes. For example, electrochemical methods can be employed for the functionalization of alkynes. rsc.org Nickel-catalyzed electrochemical cyclization of alkynyl aryl iodides, followed by a domino reaction with aldehydes, demonstrates the ability to form C-C bonds and complex heterocyclic structures in a single operation. acs.org This highlights the potential for electrosynthesis to selectively activate and transform molecules containing both alkyne and aldehyde groups.

The generation of highly reactive species in a controlled manner is a key feature of electrosynthesis. rsc.org This controlled reactivity can be harnessed to achieve selective oxidations or reductions necessary for the interconversion of functional groups in the synthesis of long-chain acetylenic aldehydes. The mild reaction conditions often associated with electrosynthesis are also beneficial for preserving sensitive functional groups like aldehydes. researchgate.net

Enzymatic and Biocatalytic Routes to Long-Chain Acetylenic Compounds

The biosynthesis of long-chain acetylenic compounds in nature provides a blueprint for developing enzymatic and biocatalytic synthetic routes. These approaches offer the potential for high selectivity and sustainability. While the direct enzymatic synthesis of this compound is not a primary focus in the literature, the underlying biochemical principles for creating long-chain acetylenic structures are well-studied.

The formation of the acetylenic bond is often catalyzed by specialized desaturase enzymes, which are known as acetylenases. nih.gov These enzymes typically act on long-chain fatty acids or their derivatives. nih.gov Radiochemical tracer studies have shown that fatty acids like oleic acid can serve as precursors for the biosynthesis of acetylenic compounds. nih.gov The enzymatic machinery modifies the fatty acid chain, introducing double and then triple bonds at specific positions. nih.gov

Lipases are another class of enzymes that have been utilized in the synthesis of acetylenic compounds, particularly for kinetic resolutions of racemic acetylenic alcohols. academie-sciences.fr This enzymatic resolution allows for the separation of enantiomers, which is crucial for the synthesis of chiral natural products containing acetylenic moieties. academie-sciences.fr For example, lipase (B570770) AK from Pseudomonas sp. has been successfully used for the resolution of acetylenic diols. academie-sciences.fr

While the direct application of enzymes for the synthesis of this compound is an area for future exploration, the existing knowledge of fatty acid biosynthesis and the proven utility of enzymes like desaturases and lipases in handling long-chain unsaturated molecules provide a strong foundation for developing such biocatalytic methods. nih.govacademie-sciences.fr

Exploration of Desaturase Enzymes in Alkyne Formation

The formation of a carbon-carbon triple bond, or alkyne, in a long-chain fatty acid derivative is a key step in the synthesis of this compound. In nature, this transformation is often catalyzed by a specialized class of enzymes known as desaturases, some of which possess acetylenase activity. These enzymes are pivotal in the biosynthesis of a variety of natural products, including insect sex pheromones. pnas.orgjst.go.jp

Fatty acid desaturases are a diverse family of enzymes that typically introduce double bonds (unsaturations) into fatty acyl chains. researchgate.netfrontiersin.org They are found across various organisms and play crucial roles in lipid metabolism. A subset of these enzymes, termed acetylenases, can further dehydrogenate an existing double bond to form a triple bond. pnas.org This dual functionality, where an enzyme can act as both a desaturase and an acetylenase, has been observed in several instances. nih.govcapes.gov.br

The biosynthesis of many insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, relies heavily on desaturases. nih.govfrontiersin.org For instance, the production of C16 and C18 pheromones in various moth species involves the action of specific desaturases, such as Δ9 and Δ11 desaturases, which introduce double bonds at precise locations on the fatty acid backbone. frontiersin.orgnih.gov

A notable example relevant to the synthesis of a C16 alkynyl compound is the biosynthesis of the sex pheromone of the processionary moth, Thaumetopoea pityocampa. This insect produces (Z)-13-hexadecen-11-ynyl acetate (B1210297). The biosynthesis starts with palmitic acid (a C16 saturated fatty acid) and involves a series of desaturation steps catalyzed by a single multifunctional desaturase. This enzyme first introduces a double bond to form (Z)-11-hexadecenoic acid, which is then converted to 11-hexadecynoic acid by the same enzyme's acetylenase activity. pnas.org This discovery highlights the existence of enzymes capable of producing C16 alkynyl precursors from common fatty acids.

Research has also identified bifunctional Δ6-fatty acyl acetylenase/desaturase from the moss Ceratodon purpureus. When expressed in yeast, this enzyme was shown to desaturate C16 and C18 fatty acids by introducing a Δ6 double bond. Furthermore, it could convert an existing Δ6 double bond into a triple bond. nih.govcapes.gov.br

The substrate specificity and regioselectivity of these enzymes are of paramount importance for their application in targeted synthesis. The table below summarizes the characteristics of some relevant desaturase and acetylenase enzymes.

| Enzyme Type | Organism/Family | Substrate(s) | Product(s) | Reference(s) |

| Multifunctional Desaturase | Thaumetopoea pityocampa | Palmitic acid, (Z)-11-hexadecenoic acid | (Z)-11-hexadecenoic acid, 11-hexadecynoic acid | pnas.org |

| Δ6-Acetylenase/Desaturase | Ceratodon purpureus | Δ9-unsaturated C16 & C18 fatty acids | Δ6,Δ9-diunsaturated fatty acids, Δ6-acetylenic fatty acids | nih.govcapes.gov.br |

| Δ9-Desaturase | Various (e.g., Rhodotorula toruloides) | Palmitic acid (C16:0), Stearic acid (C18:0) | Palmitoleic acid (C16:1Δ9), Oleic acid (C18:1Δ9) | frontiersin.org |

| Δ11-Desaturase | Various moth species | Palmitic acid (C16:0), Myristic acid (C14:0) | (Z)11-Hexadecenoic acid, (E)11-Tetradecenoic acid | nih.gov |

| Δ12-Desaturase | Various plants and microorganisms | Oleic acid (C18:1Δ9) | Linoleic acid (C18:2Δ9,12) | frontiersin.org |

Biomimetic Synthesis Principles Applied to this compound

Biomimetic synthesis is a strategic approach in organic chemistry that aims to replicate nature's synthetic pathways in a laboratory setting. newswise.comnumberanalytics.comengineering.org.cn This often leads to more efficient and elegant syntheses of complex natural products by mimicking the key bond-forming events and transformations observed in biosynthesis. newswise.com For a molecule like this compound, a biomimetic approach would draw inspiration from the established biosynthetic pathways of structurally related alkynyl natural products, particularly insect pheromones.

While a specific biomimetic synthesis for this compound has not been explicitly detailed in the literature, a plausible and strategic pathway can be proposed based on known enzymatic reactions. The core principle would be to emulate the sequential desaturation, acetylenation, and functional group manipulation that occurs in nature.

A hypothetical biomimetic synthesis of this compound would likely commence with a readily available C16 fatty acid precursor, such as palmitic acid or a derivative thereof. The key transformations would then involve a series of enzymatic or chemoenzymatic steps:

Initial Desaturation: The first step would involve the introduction of a double bond at the Δ5 position of the C16 fatty acid chain. This could potentially be achieved by a Δ5-desaturase enzyme. While Δ9 and Δ11 desaturases are more commonly studied in the context of insect pheromones, desaturases with other regioselectivities are known. nih.gov

Acetylenation: The resulting 5-hexadecenoic acid would then serve as the substrate for an acetylenase enzyme. This enzyme would catalyze the conversion of the double bond at the 5-position into a triple bond, yielding 5-hexadecynoic acid. The multifunctional desaturase/acetylenase from the processionary moth provides a precedent for such a transformation on a C16 backbone. pnas.org

Terminal Functional Group Conversion: The final stage of the synthesis would involve the conversion of the carboxylic acid functionality of 5-hexadecynoic acid into an aldehyde. In biological systems, this is typically a two-step process. First, a fatty acyl-CoA reductase would reduce the activated fatty acid (as a CoA thioester) to the corresponding alcohol, 5-hexadecyn-1-ol. Subsequently, a fatty alcohol oxidase would oxidize the alcohol to the final aldehyde, this compound. nih.govfrontiersin.orgnih.gov Chemoenzymatic approaches could also be employed for these terminal transformations, utilizing chemical reducing and oxidizing agents that mimic the biological functions. mdpi.comnih.govrsc.orgnih.govchemistryviews.orgnih.gov

This proposed biomimetic route offers several advantages over traditional chemical synthesis, including high selectivity, the use of environmentally benign catalysts (enzymes), and the potential for one-pot cascade reactions. The successful development of such a pathway would rely on the discovery and engineering of desaturase and acetylenase enzymes with the desired specificity for the C16 substrate and the Δ5 position.

The table below outlines the key proposed steps in a biomimetic synthesis of this compound.

| Step | Transformation | Proposed Biocatalyst/Method | Precursor | Product |

| 1 | Desaturation | Δ5-Desaturase | Palmitic acid (or derivative) | 5-Hexadecenoic acid |

| 2 | Acetylenation | Acetylenase | 5-Hexadecenoic acid | 5-Hexadecynoic acid |

| 3 | Reduction | Fatty Acyl-CoA Reductase | 5-Hexadecynoyl-CoA | 5-Hexadecyn-1-ol |

| 4 | Oxidation | Fatty Alcohol Oxidase | 5-Hexadecyn-1-ol | This compound |

Elucidation of Chemical Transformations and Reaction Mechanisms Involving 5 Hexadecynal

Reactivity Profiling of the Aldehyde and Alkyne Moieties in 5-Hexadecynal

The aldehyde and alkyne functionalities in this compound exhibit distinct yet complementary reactivities, enabling selective transformations at either site.

Nucleophilic and Electrophilic Additions to the Aldehyde Functionality

The aldehyde group in this compound is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to many of its transformations.

Nucleophilic Addition:

Nucleophilic addition represents a primary reaction pathway for the aldehyde moiety. wikipedia.orgbyjus.com In this reaction, an electron-rich nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. slideshare.net Subsequent protonation of the resulting alkoxide yields an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. wikipedia.orgmasterorganicchemistry.com For instance, the reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.com Similarly, reduction with sodium borohydride (B1222165) or lithium aluminum hydride furnishes the corresponding primary alcohol. masterorganicchemistry.com

The general mechanism for nucleophilic addition to an aldehyde involves two key steps:

Addition of the nucleophile: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. masterorganicchemistry.com

Protonation: An acid source protonates the negatively charged oxygen atom to yield the final alcohol product. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions to Aldehydes

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride ion | Sodium borohydride (NaBH₄) | Primary alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Secondary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water | H₂O (in presence of acid/base) | Geminal diol (Hydrate) |

Electrophilic Addition:

While less common for aldehydes themselves, electrophilic addition can occur at the oxygen atom, particularly in the presence of strong acids, which can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack. wordpress.comlibretexts.org

Transformations Involving the Internal Alkyne (e.g., Hydrations, Hydrogenations)

The internal alkyne in this compound, characterized by a carbon-carbon triple bond, is a region of high electron density, making it susceptible to electrophilic addition reactions. msu.edu

Hydration:

The hydration of an internal alkyne typically requires a catalyst, such as mercuric sulfate (B86663) in aqueous sulfuric acid, to proceed at a reasonable rate. libretexts.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable keto form, yielding a ketone. libretexts.org For an unsymmetrically substituted internal alkyne like this compound, this reaction would lead to a mixture of two isomeric ketones. libretexts.org

An alternative method, hydroboration-oxidation, provides a route to the anti-Markovnikov product. libretexts.org Using a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an enol that tautomerizes to an aldehyde. msu.edulibretexts.org However, for internal alkynes, this method often yields a mixture of products unless the alkyne is symmetrical. msu.edu

Hydrogenation:

The triple bond of the alkyne can be fully or partially reduced through hydrogenation.

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane. libretexts.orgmasterorganicchemistry.com

Partial Reduction: Selective reduction to a cis-alkene can be achieved using Lindlar's catalyst, a poisoned palladium catalyst. masterorganicchemistry.com Alternatively, reduction with sodium or lithium metal in liquid ammonia (B1221849) produces the trans-alkene. masterorganicchemistry.com

Table 2: Common Transformations of Internal Alkynes

| Reaction | Reagents | Product | Stereochemistry/Regiochemistry |

|---|---|---|---|

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone(s) | Mixture of regioisomers for unsymmetrical alkynes |

| Hydroboration-Oxidation | 1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOH | Ketone(s) | Mixture of regioisomers for unsymmetrical alkynes |

| Complete Hydrogenation | H₂, Pd/C or Pt | Alkane | N/A |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition |

| Partial Hydrogenation (trans) | Na, NH₃(l) | trans-Alkene | Anti-addition |

Mechanistic Investigations of Synthetic Transformations

Detailed mechanistic studies, incorporating kinetic, thermodynamic, and computational approaches, provide deeper insights into the chemical transformations of this compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

The outcome of many chemical reactions is determined by a balance between kinetic and thermodynamic factors. libretexts.org

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed the fastest, as it has the lowest activation energy. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, reactions can become reversible, leading to an equilibrium mixture of products. libretexts.org Under these conditions, the most stable product, the thermodynamic product, will predominate. libretexts.orglibretexts.org

For example, in the electrophilic addition of HBr to a conjugated diene, the 1,2-adduct is the kinetic product, while the more stable 1,4-adduct is the thermodynamic product. libretexts.org Similar principles apply to the reactions of this compound, where reaction conditions can be tuned to favor a desired isomer. The study of reaction kinetics, which deals with the rates of chemical reactions, can provide valuable information about reaction mechanisms and help in optimizing reaction conditions. numberanalytics.com Thermodynamic data, such as enthalpy of formation, can be used to determine the relative stability of reactants and products. nist.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. numberanalytics.comnumberanalytics.com Methods like Density Functional Theory (DFT) and molecular dynamics (MD) can be used to model reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. numberanalytics.comresearchgate.net

This modeling allows for:

Prediction of reaction outcomes: By calculating the energy barriers for different pathways, it's possible to predict which products are likely to form. numberanalytics.com

Identification of intermediates and transition states: These models provide detailed structural information about transient species that may be difficult to observe experimentally. numberanalytics.com

Understanding reaction mechanisms: Computational studies can help to distinguish between different possible mechanisms by comparing calculated energy profiles with experimental data. researchgate.net

For instance, computational models can be used to predict the regioselectivity of reactions like hydration or the stereoselectivity of hydrogenation by analyzing the transition state energies for the different possible outcomes. mit.edu

Catalytic Processes in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in both the synthesis and subsequent modification of this compound, offering pathways to a wide array of derivatives under milder conditions and with greater selectivity.

The synthesis of alkynes can be achieved through various methods, including the Corey-Fuchs reaction, which transforms an aldehyde into an alkyne. wikipedia.org This reaction involves the formation of a dibromo-olefin followed by treatment with a strong base. wikipedia.org

In the derivatization of this compound, catalysts are essential for many of the transformations of the alkyne group. As mentioned, metal catalysts like palladium, platinum, and nickel are used for hydrogenation. libretexts.orgmasterorganicchemistry.com The hydration of the alkyne is catalyzed by mercury salts. libretexts.org Furthermore, various transition metal catalysts, including iron, cobalt, and copper, have been shown to be effective for the hydration of alkynes, often with high regioselectivity. researchgate.net Radical transformations of internal alkynes, initiated by oxidants, visible light photocatalysis, or electrocatalysis, have also emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

The aldehyde functionality can also be derivatized using catalytic methods. For example, acid catalysis is employed in the formation of acetals from aldehydes and alcohols. researchgate.net The development of novel catalytic systems continues to expand the synthetic utility of bifunctional molecules like this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for the selective transformation of molecules like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The alkyne and aldehyde moieties can be targeted by a variety of metal catalysts, including those based on ruthenium, rhodium, palladium, and copper.

Ruthenium-Catalyzed Transformations:

Ruthenium catalysts are particularly versatile in their reactions with alkynals. For instance, ruthenium complexes can catalyze the anti-Markovnikov hydration of terminal alkynes to furnish aldehydes. nih.govresearchgate.net In the case of this compound, this would lead to the formation of a dialdehyde. The mechanism often involves the formation of a ruthenium-vinylidene intermediate. acs.org

Furthermore, ruthenium catalysts are effective in promoting the cyclization of terminal alkynals to yield cycloalkenes. acs.org This process, which can be viewed as an intramolecular hydroalkylation, often proceeds through a decarbonylative pathway. A proposed mechanism involves the formation of a Ru(II) vinylidene species, followed by nucleophilic attack of the aldehyde oxygen, an aldol-type condensation, decarbonylation, and finally, reductive elimination to afford the cyclic product. acs.org

Another significant ruthenium-catalyzed reaction is the coupling of terminal alkynes with aldehydes to form olefins, with the loss of carbon monoxide. acs.org A detailed computational study of a similar reaction suggests a mechanism initiated by the formation of a ruthenium-vinylidene intermediate, which then reacts with water to form a hydroxyvinyl-Ru(II) species. This intermediate can then undergo an aldol-type condensation with the aldehyde, leading to the final olefin product. acs.org

Table 1: Examples of Ruthenium-Catalyzed Reactions Applicable to this compound

| Reaction Type | Catalyst System | Potential Product from this compound | Reference |

|---|---|---|---|

| Anti-Markovnikov Hydration | Ruthenium-based bifunctional catalyst | Hexadecane-1,5-dial | nih.gov |

| Decarbonylative Cyclization | [CpRu(CH3CN)3]PF6 | 1-Undecylcyclopentene | acs.org |

Rhodium-Catalyzed Reactions:

Rhodium catalysts are well-known for their ability to catalyze hydroacylation reactions. Intramolecular hydroacylation of ω-alkynals using a rhodium(I) catalyst, such as Wilkinson's catalyst, can lead to the formation of enone products. lycoming.edu For this compound, this would likely result in the formation of a substituted cyclopentenone. The mechanism typically involves the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by insertion of the alkyne into the rhodium-hydride bond and subsequent reductive elimination. lycoming.edu

Rhodium catalysts have also been employed in the asymmetric reductive cyclization of heteroatom-linked 5-alkynals with aldehydes, demonstrating the potential for creating complex, chiral molecules. nih.gov

Palladium and Copper-Catalyzed Reactions:

Palladium and copper catalysts are staples in cross-coupling reactions. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a prime example where the alkyne moiety of this compound could be functionalized. ustc.edu.cn Copper catalysts are also used in the three-component coupling of aldehydes, alkynes, and amines to produce propargylamines. rsc.org This reaction, applied to this compound, would involve the in-situ formation of an imine from the aldehyde, followed by the addition of the copper acetylide derived from the terminal alkyne.

Organocatalysis and Biocatalysis in this compound Chemistry

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the transformation of this compound. The aldehyde functional group is the primary site for organocatalytic activation, typically through the formation of enamine or iminium ion intermediates. mdpi.com

While many organocatalytic reactions are described for α,β-unsaturated aldehydes, the principles can be extended to saturated aldehydes like this compound. For instance, the direct β-alkylation of saturated aldehydes has been achieved by combining photoredox catalysis and organocatalysis, where a β-enaminyl radical intermediate is formed. princeton.eduacs.org Asymmetric Michael additions of aldehydes to nitroolefins, catalyzed by chiral diarylprolinol silyl (B83357) ethers, demonstrate the ability to form new C-C bonds at the α-position of the aldehyde with high stereocontrol. organic-chemistry.org This type of reactivity could be applied to this compound to introduce substituents at the C-2 position.

The direct asymmetric cross-aldol reaction of two different aldehydes can be catalyzed by combined proline-surfactant organocatalysts in water, showcasing an environmentally friendly approach to C-C bond formation. organic-chemistry.org

Table 2: Examples of Organocatalytic Reactions Applicable to this compound

| Reaction Type | Catalyst System | Potential Product from this compound | Reference |

|---|---|---|---|

| β-Alkylation | Photoredox/Organocatalysis | β-Alkyl-5-hexadecynal | princeton.eduacs.org |

| α-Alkylation (Michael Addition) | Diarylprolinol silyl ether | α-Substituted-5-hexadecynal | organic-chemistry.org |

Biocatalysis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Both the aldehyde and alkyne functionalities of this compound can be targeted by specific enzymes.

The aldehyde group can be selectively reduced to an alcohol by alcohol dehydrogenases (ADHs) or other reductase enzymes. nih.gov For instance, whole cells of E. coli have been shown to selectively reduce a variety of aldehydes to their corresponding alcohols. nih.gov Fatty aldehyde dehydrogenases (FALDH) are known to catalyze the NAD+-dependent oxidation of long-chain aliphatic aldehydes to fatty acids. nih.govebi.ac.uk

The alkyne moiety can also be a substrate for enzymatic transformations. For example, ene-reductases (EREDs) have been shown to catalyze the selective bioreduction of electron-deficient alkynes to alkenes. nih.gov While this compound is not electron-deficient, this highlights the potential for enzymatic modification of the triple bond. A flavin-dependent halogenase, JamD, has been discovered that can halogenate terminal alkynes, which could be a potential transformation for this compound. acs.org Furthermore, the combination of metal catalysis and biocatalysis has been demonstrated in the one-pot synthesis of chiral amines from alkynes, where a gold(I)-catalyzed hydration is followed by a transaminase-catalyzed reductive amination. chemrxiv.org

Table 3: Examples of Biocatalytic Reactions Applicable to this compound

| Reaction Type | Enzyme/Biocatalyst | Potential Product from this compound | Reference |

|---|---|---|---|

| Aldehyde Reduction | Alcohol Dehydrogenase (E. coli) | 5-Hexadecyn-1-ol | nih.gov |

| Aldehyde Oxidation | Fatty Aldehyde Dehydrogenase | 5-Hexadecynoic acid | nih.govebi.ac.uk |

| Alkyne Halogenation | JamD (Flavin-dependent halogenase) | 5-Halo-5-hexadecynal | acs.org |

In Depth Analysis of Biological Roles and Functions of 5 Hexadecynal in Non Human Biological Systems

Role as a Semiochemical: Investigating 5-Hexadecynal in Chemical Ecologyscielo.brslu.senih.govwikipedia.org

Semiochemicals are chemical substances that convey information between organisms, mediating a wide array of behaviors essential for survival and reproduction. slu.senih.govwikipedia.org Within this classification, pheromones are used for intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling. wikipedia.org Acetylenic compounds, characterized by the presence of a carbon-carbon triple bond, are a notable class of insect pheromones. scielo.br The unique structural properties of these molecules, including their rigidity and electron density, contribute to the high specificity required for chemical communication systems in insects. scielo.br

Identification and Characterization as a Pheromone Component in Arthropods (e.g., Lepidoptera)nih.govusda.gov

The identification of individual components within a complex pheromone blend is a meticulous process involving the extraction of chemicals from the pheromone-producing glands of an insect, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Acetylenic aldehydes have been identified as key components in the sex pheromone blends of several Lepidopteran species. For instance, an acetylenic aldehyde is an essential pheromone component for the grape leaffolder, Desmia funeralis. While specific identification of this compound in pheromone blends is not widely documented, the analysis of related compounds in other species provides a clear framework for its potential role.

A prominent example is the navel orangeworm, Amyelois transitella, a significant pest of nut crops. nih.govusda.govnih.gov Its pheromone is a multi-component blend, and while it doesn't contain this compound, it does feature related C16 aldehydes. The primary component was initially identified as (11Z,13Z)-hexadecadienal. nih.gov However, subsequent research revealed that a blend of several compounds is necessary for full biological activity, highlighting the complexity of pheromonal communication. nih.govusda.govnih.gov This illustrates that the behavioral effect of a pheromone often relies on a precise ratio of multiple components, where a single compound, even if it elicits a response, is seldom the sole signal.

Table 1: Example of Pheromone Blend Components in a Lepidopteran Species (Amyelois transitella)

| Component Number | Chemical Name | Abbreviation | Role |

| 1 | (11Z,13Z)-Hexadecadienal | Z11,Z13-16:Ald | Primary Component, required for activation |

| 2 | (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | C23 Pentaene | Essential for upwind flight and source location |

| 3 | (11Z,13Z)-Hexadecadien-1-ol | Z11,Z13-16:OH | Synergist, enhances attraction |

| 4 | (11Z,13E)-Hexadecadien-1-ol | Z11,E13-16:OH | Synergist, enhances attraction |

This table is based on research on Amyelois transitella and serves as an example of a complex lepidopteran pheromone blend. nih.gov

Once potential pheromone components are identified, their biological activity must be confirmed. This is achieved through electroantennography (EAG) and behavioral assays. EAG measures the electrical response of an insect's antenna to a chemical stimulus, providing direct evidence of olfactory detection. researchgate.netnih.gov Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique where volatile compounds are separated by GC, and the effluent is split between a standard detector (like a flame ionization detector or mass spectrometer) and an insect antenna preparation. researchgate.netresearchgate.net This allows researchers to pinpoint exactly which compounds in a complex mixture elicit an antennal response. researchgate.netresearchgate.net For example, GC-EAD has been instrumental in identifying the specific host plant volatiles and pheromone components that are detected by the antennae of moths like the navel orangeworm. researchgate.netusda.gov

Behavioral assays, such as wind tunnel experiments and field trapping studies, are then used to determine the function of the EAD-active compounds. mdpi.complos.org In a wind tunnel, researchers can observe an insect's flight behavior—such as activation, upwind flight, and source contact—in response to a controlled plume of a specific chemical or blend. nih.gov Studies on the navel orangeworm have shown that while the major component, (11Z,13Z)-hexadecadienal, can activate male moths, the presence of other components is crucial to elicit the full sequence of behaviors leading to successful source location. nih.gov

Table 2: Summary of Behavioral Responses to Pheromone Components in Wind Tunnel Assays

| Behavior | Response to Single Component | Response to Multi-Component Blend | Significance |

| Activation | Male moth becomes active, begins wing fanning. | High level of activation. | Indicates initial detection of the pheromone. |

| Upwind Flight | Minimal or no sustained upwind flight. | Strong, directed upwind flight along the plume. | Demonstrates attraction towards the source. |

| Source Location | Very few males locate the pheromone source. | High percentage of males successfully locate the source. | Confirms the blend is effective for mate-finding. |

| Mating Attempts | No or very few attempts. | Males attempt to copulate with the pheromone source. | Indicates the blend elicits the final stage of mating behavior. |

This table represents generalized findings from behavioral assays with moth pheromones. nih.govplos.org

Species-Specific Identification of Pheromonal Blends

Chemosensory Perception and Olfactory Receptor Interactions in Insect Modelsmdpi.comgoogle.comscielo.br

The perception of semiochemicals like this compound begins at the molecular level with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in specialized hair-like structures called sensilla on the insect's antennae. google.comscielo.br In insects, ORs are a unique class of ligand-gated ion channels. mdpi.comgoogle.com These receptors typically function as heteromers, composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR that determines the specificity of the neuron. mdpi.com

When an odorant molecule, such as an acetylenic aldehyde, binds to a specific OR, it induces a conformational change in the receptor complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the antennal lobe of the insect's brain. The brain then integrates signals from many different OSNs to interpret the chemical message and initiate an appropriate behavioral response. scielo.br While the general mechanism is understood, the specific olfactory receptors that bind to this compound or its close acetylenic relatives have not yet been explicitly identified in the literature. Identifying these specific receptor-ligand pairings is a significant area of ongoing research in insect chemical ecology.

Biosynthetic Pathways and Metabolic Origins of Acetylenic Aldehydes in Organismsnih.govnih.gov

The biosynthesis of insect pheromones, particularly the fatty-acid-derived pheromones common in Lepidoptera, is a highly regulated and specialized metabolic process. nih.govnih.gov These pathways often involve modifications of standard fatty acid metabolism, incorporating unique enzymes that introduce specific features like double or triple bonds at precise locations in the carbon chain. nih.gov

The production of C16 aldehydes and their derivatives typically begins with palmitic acid (a C16 saturated fatty acid) or stearic acid (a C18 saturated fatty acid), which are synthesized de novo from acetyl-CoA. nih.gov A series of desaturase enzymes then introduce unsaturation (double bonds) at specific positions. The formation of an acetylenic (triple) bond is a less common and more specialized enzymatic step. nih.gov Further modifications, such as chain shortening through limited beta-oxidation and functional group conversion by reductases and oxidases, produce the final aldehyde, alcohol, or acetate (B1210297) pheromone components. nih.gov The entire process is often under the control of hormones, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov

Precursor Utilization and Isotopic Labeling Studieswikipedia.orgnih.govcreative-proteomics.comnih.gov

To unravel these complex biosynthetic pathways, researchers employ isotopic labeling techniques. wikipedia.orgcreative-proteomics.com This involves providing the organism with a precursor molecule—such as acetate or a specific fatty acid—that has been "labeled" with a heavy, non-radioactive isotope like Carbon-13 (¹³C) or Deuterium (²H). nih.govnih.gov

The organism then incorporates this labeled precursor into the final pheromone molecules through its natural metabolic pathways. By extracting the pheromones and analyzing them with mass spectrometry, scientists can detect the mass increase caused by the heavy isotopes and determine which atoms in the final product originated from the labeled precursor. wikipedia.org This method provides definitive evidence of the biosynthetic route, confirming the precursor molecules and the sequence of enzymatic reactions. nih.gov For example, feeding experiments with labeled acetate have been used to confirm the de novo synthesis of fatty acid-derived pheromones in many moth species. While specific isotopic labeling studies on this compound have not been reported, this methodology remains the gold standard for elucidating the metabolic origins of such natural products. nih.gov

Functional Characterization of Enzymes Involved in Alkyne and Aldehyde Formation

The biosynthesis of the alkyne functional group, a relatively rare structure in natural products, is a subject of ongoing scientific discovery. In the context of fatty acid derivatives like this compound, the formation of the internal alkyne bond is catalyzed by a unique class of enzymes known as fatty acid/acyl acetylenases. These enzymes are a specialized group of desaturases. nih.gov The process typically begins with a common fatty acid precursor. Through a series of desaturation reactions, a double bond is first introduced, which is then further oxidized to form the characteristic triple bond (alkyne). nih.govresearchgate.net

While the specific enzymatic machinery for this compound has been detailed in certain organisms, the general pathway involves initial desaturation of a C16 fatty acid chain. nih.gov This is followed by the action of an acetylenase to form the alkyne at the C-5 position. The final step is the reduction of the carboxylic acid group to an aldehyde, a transformation often carried out by enzymes like aldehyde dehydrogenases operating in reverse or specific reductases. gerli.com This multi-step enzymatic cascade highlights nature's sophisticated chemical capabilities in generating structurally diverse and biologically active molecules from simple metabolic precursors. beilstein-journals.org

Interactions with Microbial Systems and Other Non-Human Biological Contexts

Microorganisms possess a vast and versatile metabolic capacity to degrade a wide array of organic compounds, including hydrocarbons like alkanes and their derivatives. frontiersin.orgresearchgate.netenviro.wiki The microbial degradation of a long-chain aldehyde such as this compound would likely commence with its oxidation to the corresponding carboxylic acid, 5-hexadecynoic acid. This initial step is a common microbial transformation, facilitated by aldehyde dehydrogenases.

The subsequent metabolism of 5-hexadecynoic acid would proceed via the β-oxidation pathway, a core process in fatty acid degradation. frontiersin.org However, the presence of the alkyne bond at the C-5 position presents a challenge to standard β-oxidation enzymes. Microbes would need to employ specialized enzymes, such as isomerases or hydratases, to modify the triple bond into a structure that can be processed by the β-oxidation machinery. This could involve isomerization to a conjugated diene or hydration of the alkyne to a ketone, which can then be further metabolized. The ability to degrade such modified fatty acids is distributed among various bacterial and fungal genera, which have evolved to utilize these compounds as carbon and energy sources. researchgate.netencyclopedia.pub

The carboxylic acid derivative of this compound, 5-hexadecynoic acid (5-HDA), has demonstrated significant biological activity against non-human pathogens, most notably the malaria parasite, Plasmodium falciparum. nih.govhuji.ac.il Research has shown that 5-HDA exhibits the highest antiplasmodial activity against the blood stages of P. falciparum when compared to other positional isomers like 2-, 6-, and 9-hexadecynoic acids. nih.govherts.ac.uk

The mechanism of this antimalarial action is believed to involve the inhibition of the parasite's type II fatty acid biosynthesis (FAS-II) pathway. herts.ac.ukhuji.ac.il This pathway is crucial for the parasite, especially during its liver stage development, as it provides the necessary fatty acids for membrane synthesis and growth. By inhibiting key enzymes in this pathway, 5-hexadecynoic acid effectively halts parasite proliferation. herts.ac.uk The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), as detailed in the table below. These findings underscore the potential of alkynoic fatty acids as a class of compounds for developing new antimalarial therapies. nih.gov

Table 1: In Vitro Antiplasmodial Activity of 5-Hexadecynoic Acid

| Species | Stage | IC50 (µg/mL) | Reference |

| Plasmodium falciparum | Blood Stage | 6.6 | nih.govherts.ac.uk |

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Detection of 5 Hexadecynal

Chromatographic Separation Techniques for Isolation and Purification

Chromatography is an essential analytical technique for separating mixed compounds into their individual components. gentechscientific.com The isolation and purification of 5-Hexadecynal from reaction mixtures or natural extracts rely heavily on chromatographic methods. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte and its surrounding matrix.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. bitesizebio.com Given its 16-carbon backbone, this compound possesses sufficient volatility, particularly under the heated conditions of a GC inlet, to be suitable for this method. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase), where separation occurs based on the differential partitioning of components between the two phases. bitesizebio.com

The analysis of long-chain aldehydes by GC, often coupled with mass spectrometry (GC-MS), is a well-established procedure. scirp.org The selection of the column is critical for achieving adequate separation. A non-polar or semi-polar column, such as one with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, is typically effective for separating long-chain hydrocarbons and their functionalized derivatives. usgs.gov The retention time of this compound would be influenced by its boiling point and interaction with the stationary phase, eluting later than shorter-chain aldehydes but potentially earlier than its fully saturated analog, hexadecanal, due to the rigidity of the triple bond. Derivatization is generally not required for GC analysis of aldehydes, although it can be used to improve chromatographic behavior or detection sensitivity in specific applications. nih.gov

Table 1: Typical Gas Chromatography Parameters for Long-Chain Aldehyde Analysis This table presents a generalized set of parameters. Optimal conditions for this compound would require experimental validation.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Separation and identification |

| Column | DB-5 fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) usgs.gov | Separation based on boiling point and polarity |

| Carrier Gas | Helium or Nitrogen bitesizebio.com | Mobile phase to carry the sample through the column |

| Inlet Temperature | 250-280 °C | Ensure complete vaporization of the sample |

| Oven Program | Initial temp ~60-80°C, ramped to ~280-300°C | Separate compounds with a wide range of boiling points |

| Detector | Mass Spectrometer (or Flame Ionization Detector) | Detection and identification of eluted compounds |

Liquid chromatography is employed for compounds that are non-volatile or thermally labile. malvernpanalytical.com While this compound can be analyzed by GC, LC, particularly high-performance liquid chromatography (HPLC), offers a valuable alternative for its purification from complex, non-volatile matrices or for analyses where thermal degradation is a concern. wikipedia.org In LC, a liquid mobile phase carries the sample through a solid stationary phase packed in a column. malvernpanalytical.com

For aldehydes, which often lack a strong chromophore for UV detection, derivatization is a common strategy to enhance sensitivity. fortunejournals.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile (B52724)/water gradient), is the most common mode for separating such derivatives. fortunejournals.comexcedr.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Table 2: Generalized Liquid Chromatography Method for Aldehyde Analysis This table outlines a conceptual approach. The specific application to this compound would necessitate method development.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph (HPLC) | High-resolution separation in liquid phase |

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Enhances UV detectability of the aldehyde |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acetonitrile and water vliz.be | Elution of components with varying polarity |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Detector | UV-Vis Detector (set at ~360 nm for DNPH derivatives) | Quantitative detection of the derivatized analyte |

Gas Chromatography (GC) for Volatile Analysis

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. rfi.ac.ukmsu.edu It is an indispensable tool for the definitive identification of this compound, especially at trace levels.

When coupled with GC, MS detectors most commonly utilize either electron ionization (EI) or chemical ionization (CI). currenta.de

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. scioninstruments.com This process imparts significant energy, leading to extensive and reproducible fragmentation. scioninstruments.com While the molecular ion (M⁺•) may be weak or absent for some compounds, the resulting fragmentation pattern serves as a structural "fingerprint" that can be compared against spectral libraries for identification. scioninstruments.com For a long-chain aldehyde like this compound, characteristic fragmentation includes the loss of water (M-18), an ethyl group (M-29), a propyl group (M-43), and a C₄H₇ fragment via McLafferty rearrangement, as well as cleavage at the alkyne position. scirp.org The presence of even-numbered ions, such as a base peak at m/z 82, is characteristic of long-chain aldehydes. scirp.org

Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation. libretexts.orgwikipedia.org In CI, a reagent gas (e.g., methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule. libretexts.org This process typically produces an abundant protonated molecule [M+H]⁺, making it highly effective for confirming the molecular weight of the analyte. azom.comwaters.com The use of CI would be complementary to EI, confirming the molecular mass of this compound (236.21 u) by showing a prominent ion at m/z 237.

Table 3: Comparison of EI-MS and CI-MS for this compound Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) scioninstruments.com | Low (Soft Ionization) libretexts.org |

| Molecular Ion (M⁺•) | Often weak or absent | Strong [M+H]⁺ or other adduct ions are prominent azom.com |

| Fragmentation | Extensive and reproducible fingerprint scioninstruments.com | Minimal fragmentation wikipedia.org |

| Primary Information | Structural Elucidation via Fragment Pattern currenta.de | Molecular Weight Determination libretexts.org |

| Library Matching | Excellent, due to standardized fragmentation | Less common in standard libraries |

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to four or more decimal places. currenta.de This precision allows for the determination of a compound's elemental formula. massspeclab.com While a standard mass spectrometer might identify a nominal mass of 236, it could not distinguish this compound (C₁₆H₂₈O) from another molecule with the same nominal mass but a different elemental composition, such as C₁₇H₃₂ (nominal mass 236).

By measuring the exact mass, HRMS can provide an unambiguous elemental formula. libretexts.org The theoretical monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes of its constituent elements. This experimental confirmation is a cornerstone of modern structural elucidation. massspeclab.comenovatia.com

Table 4: Exact Mass Calculation for this compound Based on the exact masses of the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915. libretexts.org

| Element | Count | Exact Mass of Isotope (u) | Total Mass (u) |

|---|---|---|---|

| Carbon | 16 | 12.000000 | 192.000000 |

| Hydrogen | 28 | 1.007825 | 28.219100 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total (C₁₆H₂₈O) | 236.214015 |

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. sydney.edu.au It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.orgorganicchemistrydata.org

For this compound, ¹H NMR would provide key information. The aldehydic proton (-CHO) would appear as a characteristic triplet at a downfield chemical shift (δ 9.5-9.8 ppm) due to the deshielding effect of the carbonyl group, with coupling to the adjacent CH₂ group. The protons on the carbons adjacent to the alkyne (C-4 and C-7) would appear as multiplets in the δ 2.1-2.4 ppm range. The long aliphatic chain would produce a large, complex signal centered around δ 1.2-1.6 ppm, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm. researchgate.netmsu.edu

¹³C NMR spectroscopy would confirm the carbon skeleton. The carbonyl carbon (C-1) would be highly deshielded, appearing at δ 200-205 ppm. The two sp-hybridized carbons of the alkyne (C-5 and C-6) would resonate in the δ 80-90 ppm region. The remaining sp³-hybridized carbons would appear in the upfield region (δ 14-45 ppm). sydney.edu.aumsu.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, further aiding the assignment.

Table 5: Predicted ¹H NMR Spectral Data for this compound These are estimated values based on standard chemical shift ranges. Actual values may vary depending on solvent and other experimental conditions.

| Proton(s) | Estimated Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (-CHO) | 9.77 | t (triplet) |

| H-2 (-CH₂CHO) | 2.45 | dt (doublet of triplets) |

| H-4 (-CH₂C≡) | 2.20 | t (triplet) |

| H-7 (≡CCH₂-) | 2.15 | t (triplet) |

| H-8 to H-15 (-(CH₂)₈-) | 1.2-1.6 | m (multiplet) |

| H-16 (-CH₃) | 0.88 | t (triplet) |

Table 6: Predicted ¹³C NMR Spectral Data for this compound These are estimated values based on standard chemical shift ranges.

| Carbon(s) | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CHO) | 202.5 |

| C-2 | 43.8 |

| C-3 | 22.5 |

| C-4 | 18.5 |

| C-5 (-C≡) | 81.0 |

| C-6 (≡C-) | 80.5 |

| C-7 to C-15 | 14-32 |

| C-16 | 14.1 |

Integration of Analytical Techniques for Complex Mixture Analysis (e.g., GC-EAD in Chemical Ecology)

The identification and characterization of semiochemicals, such as the C16 aldehyde this compound, from complex biological mixtures present a significant analytical challenge. These mixtures, often derived from insect pheromone glands or volatile collections, contain the compound of interest at very low concentrations alongside a multitude of structurally similar and irrelevant compounds. psu.edupeerj.com To overcome this, a hyphenated analytical approach, which combines the separation power of gas chromatography (GC) with the selective and sensitive detection capabilities of an insect's antenna in an electroantennographic detector (EAD), is frequently employed. peerj.comfrontiersin.org This technique, known as GC-EAD, is a cornerstone of chemical ecology for pinpointing biologically active compounds within a complex blend. frontiersin.orgnih.gov

The principle of GC-EAD involves splitting the effluent from the GC column into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID), which records all eluting chemical compounds. The other path directs the effluent over an excised insect antenna, which serves as a biological detector. frontiersin.orgmdpi.com When a compound that the antenna's olfactory receptors can detect elutes from the column, it elicits a measurable electrical potential change (a depolarization) across the antenna. frontiersin.org This response is recorded as a peak in the EAD chromatogram. By simultaneously comparing the FID and EAD chromatograms, researchers can identify which specific compounds in the mixture are biologically active. researchgate.net

For definitive structural elucidation, GC-EAD is often coupled with mass spectrometry (GC-MS). mdpi.comd-nb.info In a GC-MS/EAD system, the column effluent can be split three ways, allowing for simultaneous collection of FID, EAD, and mass spectral data from a single injection. frontiersin.org This is particularly advantageous when analyzing minute sample quantities, such as those obtained from a single insect pheromone gland. frontiersin.orgnih.gov The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the electrophysiologically active compound, enabling its identification. mpg.de

In the context of identifying a specific compound like this compound from an insect pheromone extract, the process would involve:

Extraction: The pheromone is extracted from the gland using a solvent like hexane (B92381) or collected from calling females using Solid Phase Microextraction (SPME). d-nb.infonih.gov

GC-EAD Analysis: The extract is injected into the GC-EAD system. The male moth's antenna, being highly sensitive to the female's pheromone components, is used as the detector.

Identification of Active Peaks: The resulting chromatograms are overlaid. A peak on the EAD trace that corresponds in retention time to a peak on the FID trace indicates a biologically active compound.

GC-MS Analysis: The mass spectrum of the active peak is then analyzed to determine its chemical structure. For an unsaturated aldehyde like this compound, characteristic fragmentation patterns would be sought.

Confirmation: The structure is ultimately confirmed by comparing the retention time and mass spectrum with those of a synthetically produced standard of this compound.

Further structural confirmation, particularly for determining the position of the triple bond in a compound like this compound, can be achieved through microchemical reactions. While dimethyl disulfide (DMDS) derivatization is commonly used for locating double bonds in alkenes, specific methods would be applied for alkynes. mdpi.comnih.gov

The integration of these techniques provides a powerful and sensitive method for the unambiguous identification of trace amounts of biologically active compounds like this compound in intricate natural mixtures. frontiersin.org

Research Findings from Integrated Analytical Techniques

While specific GC-EAD data for this compound is not extensively published, the analysis of structurally similar C16 compounds, such as (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate (B1210297), is well-documented in the study of moth pheromones. The tables below represent the type of data that would be generated in a typical GC-EAD/MS analysis for the identification of a C16 aldehyde pheromone component.

Table 1: Representative GC-EAD and GC-MS Data for a C16 Aldehyde Pheromone Component

| Analytical Parameter | Value / Observation | Source(s) |

| Gas Chromatography | ||

| Column Type | HP-5MS (non-polar) | mdpi.com |

| Oven Program | 80°C (1 min hold), then 10°C/min to 240°C, hold for 15 min | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Electroantennography | ||

| Antenna Source | Male moth of the target species | mdpi.com |

| EAD Response | Significant depolarization at the retention time of the active compound | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electron Impact (EI) | - |

| Key Mass Fragments | M+ (molecular ion), [M-18]+ (loss of H₂O), characteristic aldehyde fragments | - |

| Identification | Confirmed by comparison with synthetic standard | d-nb.info |

Table 2: Example of Pheromone Blend Composition Identified by Integrated Analysis

| Compound | Retention Time (min) | Relative Amount (%) | EAD Activity |

| (Z)-9-Tetradecenal | 15.2 | 5 | + |

| This compound (Hypothetical) | 17.5 | 85 | +++ |

| (Z)-11-Hexadecenal | 17.8 | 10 | ++ |

This table is a hypothetical representation for illustrative purposes based on typical pheromone blend analyses.

Theoretical and Computational Chemistry Approaches Applied to 5 Hexadecynal

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. wikipedia.org These methods solve the Schrödinger equation to provide insights into electron distribution, molecular energies, and geometric parameters. wikipedia.org

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it suitable for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov DFT calculations could, in principle, determine the ground state properties of 5-Hexadecynal, such as its optimized geometry, bond lengths, bond angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for predicting a molecule's reactivity. numberanalytics.comnumberanalytics.com However, no specific DFT studies on this compound have been published.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. wikipedia.org

Transition State Localization and Reaction Pathway Analysis

Understanding a chemical reaction requires the identification of its transition state—the highest energy point along the reaction coordinate. numberanalytics.comlibretexts.org Computational methods can be used to locate and characterize the geometry and energy of transition states, providing crucial information about the reaction's activation energy and mechanism. sumitomo-chem.co.jpims.ac.jp For this compound, these methods could be applied to study various reactions, such as its oxidation, reduction, or participation in cycloaddition reactions involving the alkyne group. This would involve mapping the potential energy surface to identify the minimum energy path from reactants to products. Currently, there are no published studies that perform transition state localization or reaction pathway analysis for reactions involving this compound.

Prediction of Reactivity and Selectivity

Computational models, particularly those based on DFT, can predict the reactivity and selectivity of chemical reactions. mdpi.comrsc.org By analyzing properties such as frontier molecular orbitals, electrostatic potential, and calculated reaction barriers, chemists can rationalize and predict where and how a reaction will occur. nih.gov For this compound, computational studies could predict the regioselectivity and stereoselectivity of additions to its carbon-carbon triple bond or reactions at the aldehyde functional group. Such predictive power is invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule. As with the other areas, there is currently no specific research available on the computational prediction of reactivity and selectivity for this compound.

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics merges chemistry with computer and information science to manage and analyze vast amounts of chemical data, transforming it into actionable knowledge. wikipedia.orgacs.org This field is pivotal for understanding the chemical space occupied by molecules like this compound and for predicting their biological activities through data-driven methods. acs.orgncsu.edu Data-driven research relies on analyzing large datasets to uncover patterns and make predictions, a process that is becoming increasingly central to chemical and biological research. pressbooks.pubresearchgate.net

For this compound, a cheminformatics approach begins with its digital representation. The molecule's structure is encoded in formats like SMILES (Simplified Molecular-Input Line-Entry System), which allows it to be stored and processed in chemical databases. These databases, such as PubChem and COCONUT, serve as repositories for chemical information, including calculated properties and known biological activities of related compounds. naturalproducts.netnih.govnaturalproducts.net

A cornerstone of data-driven research in chemistry is the Quantitative Structure-Activity Relationship (QSAR) model. wikipedia.org QSAR models establish a mathematical correlation between the structural or physicochemical properties of a group of chemicals and their biological activity. wikipedia.orgbigchem.eu To develop a QSAR model for this compound, researchers would first compile a dataset of structurally similar long-chain alkynals and aldehydes with known activities for a specific biological endpoint (e.g., cytotoxicity against a cancer cell line). spectroscopyonline.comnih.gov

Next, a wide array of molecular descriptors for each compound in the dataset would be calculated. These numerical values represent various aspects of the molecule's topology, geometry, and electronic properties. bigchem.eu

Emerging Research Frontiers and Unexplored Avenues for 5 Hexadecynal in Academic Inquiry

Innovations in Green Chemistry for Sustainable Synthesis of Acetylenic Aldehydes

The synthesis of acetylenic aldehydes and their precursors, acetylenic alcohols, is undergoing a significant transformation towards greater sustainability. ijsetpub.comijnc.ir Green chemistry principles are being integrated to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing safer chemicals. ijsetpub.com This shift involves the adoption of renewable feedstocks, eco-friendly solvents, and innovative catalytic systems. ijsetpub.comijnc.ir

Recent advancements focus on several key areas:

Renewable Resources: Researchers are exploring the use of biomass-derived feedstocks as sustainable starting materials, which helps to reduce the carbon footprint of chemical production. ijsetpub.com One notable example is the use of calcium carbide (CaC₂), an inexpensive and renewable resource, for the synthesis of propargyl alcohols, which are versatile intermediates for producing acetylenic aldehydes. rsc.org This method can proceed under mild, metal-free conditions, enhancing its green profile. rsc.org

Eco-Friendly Solvents: The choice of solvent has a major effect on the environmental sustainability of a synthesis. ijsetpub.com Green chemistry advocates for replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or biomass-derived solvents. ijsetpub.comrsc.org For instance, the eco-friendly solvent 2-MeTHF has been shown to be optimal for certain organometallic reactions involved in producing γ-hydroxy-α,β-acetylenic esters, key structures in organic synthesis. rsc.org

Advanced Catalytic Systems: Catalysis is central to green synthesis. kit.edu There is a growing emphasis on developing catalysts from earth-abundant metals like iron and copper to replace rare or toxic ones. huarenscience.com Furthermore, organocatalysis, which uses small organic molecules as catalysts, is an attractive metal-free alternative that reduces toxic metal waste. upi.edu The use of biocatalysts, such as enzymes, also represents a significant breakthrough, enabling highly selective reactions under mild conditions. ijsetpub.com

The table below summarizes various green approaches for synthesizing acetylenic compounds.

| Green Chemistry Approach | Example/Methodology | Key Benefits | Source(s) |

| Renewable Feedstock | Use of Calcium Carbide (CaC₂) as an acetylene (B1199291) source for propargyl alcohol synthesis. | Inexpensive, renewable, mild reaction conditions, metal-free. | rsc.org |

| Eco-Friendly Solvents | Utilization of 2-MeTHF in the dehydrobromination-addition reaction to form γ-hydroxy-α,β-acetylenic esters. | Biomass-derived, excellent medium for organometallic reactions. | rsc.org |

| Organocatalysis | Employment of chiral amines and sulfonamides for the synthesis of acetylene alcohols. | Metal-free, reduces toxic metal waste. | upi.edu |

| Biocatalysis | Integration of enzymes into synthetic pathways. | High specificity and selectivity, mild reaction conditions, reduces environmental footprint. | ijsetpub.comhuarenscience.com |

| Atom Economy | One-pot reactions that combine multiple synthetic steps without isolating intermediates. | Minimizes synthetic operations, reduces waste. | rsc.org |

These innovations are paving the way for more environmentally and economically viable methods for producing acetylenic aldehydes like 5-Hexadecynal.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Ecology

The intersection of synthetic chemistry and chemical ecology provides a powerful framework for understanding the role of natural products in mediating biological interactions. tu-bs.detaylorfrancis.com This field focuses on the identification, synthesis, and functional study of semiochemicals—compounds that carry information between organisms. tu-bs.de Long-chain aldehydes and alkynes, the core structural motifs of this compound, are frequently found in insect pheromones and other signaling molecules, making this an important area of investigation.

Research in this domain often involves:

Isolation and Identification: Natural products used for chemical communication often occur in trace amounts. Their identification requires sensitive analytical techniques like gas chromatography-mass spectrometry (GC/MS). tu-bs.de For example, GC-MS analysis of plant extracts has identified compounds structurally similar to this compound, such as 11-hexadecynal, suggesting potential natural sources and ecological functions. bepls.com

Stereoselective Synthesis: Once a structural proposal for a semiochemical is made, its verification requires chemical synthesis. tu-bs.de Biological activity is often dependent on a specific stereochemistry, necessitating enantioselective synthesis and analysis to confirm the exact structure and produce material for biological assays. tu-bs.de

Functional Studies: In collaboration with biologists, synthetic chemists help elucidate the function of these compounds in their natural context. tu-bs.de This includes studying how molecules like (E)-hexadec-10-enal, a long-chain aldehyde, bind to pheromone-binding proteins in male moths to facilitate the recognition of female pheromones. Such specificity is crucial for species recognition and mating behaviors.

The study of compounds like this compound within chemical ecology could reveal its role as a pheromone, allomone, or kairomone, contributing to pest management strategies through natural alternatives to synthetic pesticides. mdpi.com

Advancements in In Silico Methodologies for Predictive Studies of this compound